N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide
Description
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chloro, dimethyl, and dibromo phenoxy groups, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2ClN2O4/c1-10-5-13(6-11(2)18(10)21)26-8-16(24)22-23-17(25)9-27-15-4-3-12(19)7-14(15)20/h3-7H,8-9H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEAGPNHEGTERD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of 4-chloro-3,5-dimethylphenoxyacetic acid: This intermediate is synthesized through the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Formation of 2,4-dibromophenoxyacetic acid: This intermediate is prepared by reacting 2,4-dibromophenol with chloroacetic acid under basic conditions.
Condensation Reaction: The final step involves the condensation of the two intermediate acids with hydrazine hydrate to form the target compound, N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and bromo groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modulating gene expression and cellular functions.
Affecting Cell Membranes: Altering membrane permeability and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(4-chlorophenoxy)acetohydrazide
- 2-(4-chloro-3,5-dimethylphenoxy)-N’-[2-(2-naphthyloxy)acetyl]acetohydrazide
Uniqueness
N’-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-(2,4-dibromophenoxy)acetohydrazide is unique due to the presence of both chloro and dibromo phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
